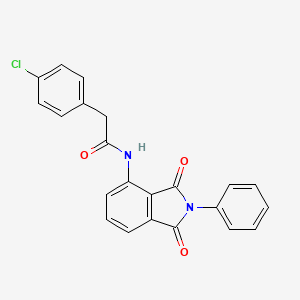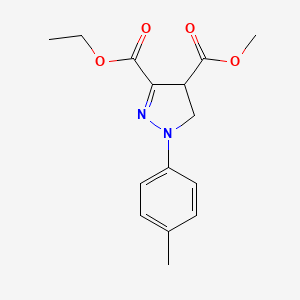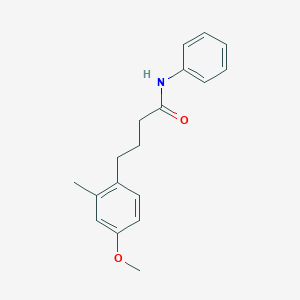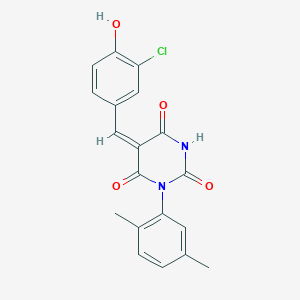
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one
描述
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known as warfarin, is a widely used anticoagulant medication. It is a coumarin derivative and was first discovered in the 1920s as a rat poison. It was later found to have anticoagulant properties and was approved for use in humans in the 1950s. Warfarin is used to prevent blood clots, stroke, and heart attacks in patients with certain medical conditions.
作用机制
Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. These clotting factors are essential for the formation of blood clots. Warfarin blocks the action of vitamin K epoxide reductase, an enzyme that is required for the recycling of vitamin K. This results in a decrease in the levels of vitamin K-dependent clotting factors and a reduction in the ability of the blood to clot.
Biochemical and Physiological Effects:
Warfarin has a narrow therapeutic window and requires careful monitoring to ensure that the patient is receiving the correct dose. The effects of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one can be influenced by a number of factors, including age, weight, genetics, and diet. Warfarin can interact with a number of medications and supplements, including antibiotics, aspirin, and herbal supplements. Warfarin can also cause bleeding, which can be life-threatening in some cases.
实验室实验的优点和局限性
Warfarin has been extensively studied in clinical trials and is one of the most commonly prescribed anticoagulant medications. It has a well-established mechanism of action and is effective at preventing blood clots, stroke, and heart attacks. However, 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one has a narrow therapeutic window and requires careful monitoring to ensure that the patient is receiving the correct dose. Warfarin can also interact with a number of medications and supplements, which can complicate treatment.
未来方向
There are a number of future directions for the study of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one. One area of research is the development of new anticoagulant medications that are more effective and have fewer side effects than 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one. Another area of research is the identification of genetic markers that can predict a patient's response to 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one. This could help to personalize treatment and reduce the risk of bleeding. Finally, there is a need for more research on the long-term effects of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, particularly in elderly patients who are at increased risk of bleeding.
科学研究应用
Warfarin is widely used in clinical practice to prevent blood clots, stroke, and heart attacks in patients with certain medical conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. It is also used as a prophylactic treatment for patients undergoing surgery or those with a history of blood clots. Warfarin is one of the most commonly prescribed anticoagulant medications and has been extensively studied in clinical trials.
属性
IUPAC Name |
8-methyl-7-(3-oxobutan-2-yloxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-6-13-9-16(19)21-17-10(2)15(8-7-14(13)17)20-12(4)11(3)18/h7-9,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVULFKDTPWTNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3941330.png)




![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3941387.png)

![2-(2-chlorophenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B3941397.png)





![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3941432.png)